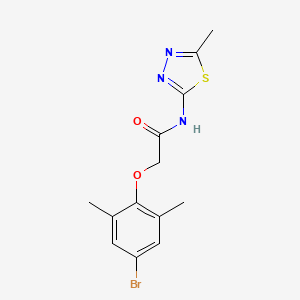

2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Beschreibung

2-(4-Bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a brominated phenoxy group and a 5-methyl-1,3,4-thiadiazol-2-yl substituent. The compound’s structure integrates a phenoxyacetamide scaffold, which is often associated with biological activity due to its ability to mimic natural substrates in enzymatic processes. The 1,3,4-thiadiazole ring, a heterocyclic moiety, contributes to electronic interactions and hydrogen bonding, critical for target binding .

Eigenschaften

IUPAC Name |

2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O2S/c1-7-4-10(14)5-8(2)12(7)19-6-11(18)15-13-17-16-9(3)20-13/h4-5H,6H2,1-3H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHBEFKXEMRSPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)NC2=NN=C(S2)C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting with the bromination of 2,6-dimethylphenol to form 4-bromo-2,6-dimethylphenol. This intermediate is then reacted with acetic anhydride to produce 2-(4-bromo-2,6-dimethylphenoxy)acetic acid. The final step involves the reaction of this acid with 5-methyl-1,3,4-thiadiazol-2-amine under suitable conditions to yield the target compound.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenols or thiadiazoles.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical studies.

Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

Industry: Application in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For instance, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., Br, Cl) on the phenoxy ring enhance electrophilicity and may improve binding to targets like kinases or receptors.

- Thiadiazole Modifications : Methyl or benzylthio groups on the thiadiazole ring (e.g., 5e) improve synthetic yields (up to 88%) compared to smaller substituents like ethylthio (5g, 78%) .

Key Observations :

- Anticancer Potential: Compounds with nitro or fluorophenyl groups (e.g., compound 8) exhibit strong Akt inhibition, a key target in cancer therapy, via π-π interactions .

- Antimicrobial Activity: Chlorobenzylthio or isopropylphenoxy derivatives (e.g., 5e) show enhanced antimicrobial efficacy due to increased membrane penetration .

Physicochemical Properties

| Property | 2-(4-Bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | Analog (5e) | Analog (8) |

|---|---|---|---|

| Molecular Weight | ~420 g/mol (estimated) | 495.5 g/mol | 472.4 g/mol |

| LogP (Predicted) | ~3.5 (high lipophilicity) | 4.2 | 3.8 |

| Hydrogen Bond Acceptors | 5 | 6 | 7 |

| Rotatable Bonds | 5 | 8 | 7 |

Key Observations :

- The brominated analog has moderate logP (~3.5), balancing solubility and membrane permeability. Higher logP in 5e (4.2) may correlate with better antimicrobial activity but poorer aqueous solubility .

Biologische Aktivität

2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound combines a phenoxy group with a thiadiazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The chemical formula of 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is with a molecular weight of 356.24 g/mol. Its structure features a brominated aromatic ring and a thiadiazole ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄BrN₃O₂S |

| Molecular Weight | 356.24 g/mol |

| LogP | 3.36 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may act through the inhibition of certain enzymes or receptors that play crucial roles in cell proliferation and survival. The presence of the thiadiazole group is particularly significant as it has been associated with various biological effects, including anticancer properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole exhibit significant anticancer effects. For instance, compounds similar to 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have shown potent growth inhibition against various cancer cell lines:

- MCF-7 Cells : In vitro studies indicated that thiadiazole derivatives can induce cell cycle arrest at the G2/M phase and exhibit IC50 values as low as 0.28 µg/mL against breast cancer cells .

- HL-60 Cells : Another study reported IC50 values of 9.6 µM for acute promyelocytic leukemia cells treated with related compounds .

These findings suggest that the compound may possess similar anticancer activity due to structural similarities.

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been explored. Compounds containing the thiadiazole scaffold have demonstrated efficacy against drug-resistant strains of bacteria and fungi. For example:

- Certain derivatives showed broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

- The incorporation of specific substituents has been found to enhance antimicrobial potency significantly.

Case Studies

- Thiadiazole Derivatives Against Cancer : A study focusing on various thiadiazole derivatives highlighted their ability to inhibit cell viability in MCF-7 and HepG2 cell lines, with modifications leading to enhanced activity . The results emphasized the importance of structural modifications in improving anticancer efficacy.

- Antimicrobial Efficacy : Research on novel thiazole derivatives demonstrated their effectiveness against resistant bacterial strains, suggesting a promising avenue for developing new antimicrobial agents targeting Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including thiadiazole ring formation followed by acylation. Key steps include:

- Bromophenoxy intermediate preparation : Bromine substitution on dimethylphenol derivatives under controlled pH (e.g., using HBr/AcOH) .

- Thiadiazole-acetamide coupling : Reacting the bromophenoxy intermediate with 5-methyl-1,3,4-thiadiazol-2-amine via nucleophilic acyl substitution.

- Optimization : Use polar aprotic solvents (DMF or DCM) at 60–80°C with catalytic bases (K₂CO₃) to enhance yield (70–85%) . Monitor progress via TLC and purify via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms aromatic protons (δ 6.8–7.2 ppm for bromophenoxy), methyl groups (δ 2.1–2.5 ppm), and acetamide carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at ~409 m/z) and fragmentation patterns .

- IR Spectroscopy : Identifies C=O stretching (1650–1700 cm⁻¹) and C-Br bonds (500–600 cm⁻¹) .

Q. What preliminary assays are recommended to screen its bioactivity?

- Methodological Answer :

- Enzyme inhibition : Test against kinases or cyclooxygenases (COX) at 10–100 µM concentrations .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Modify substituents : Replace bromine with electron-withdrawing groups (e.g., -NO₂) to enhance enzyme binding .

- Thiadiazole ring variations : Introduce sulfonamide or methyl groups to improve metabolic stability .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., H-bonding with COX-2 active site) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Standardize assays : Ensure consistent cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and replicate counts (n ≥ 3) .

- Validate targets : Use siRNA knockdown or CRISPR-Cas9 to confirm mechanism-specific effects .

- Meta-analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., batch-to-batch purity differences) .

Q. How can synthetic scalability be achieved without compromising purity?

- Methodological Answer :

- Flow chemistry : Implement continuous reactors for bromophenoxy intermediate synthesis to reduce side products .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and ease of removal .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What computational methods predict off-target interactions or toxicity risks?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.